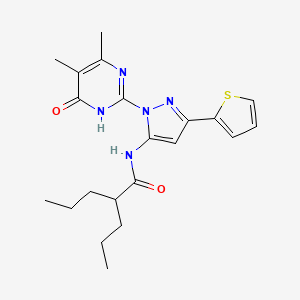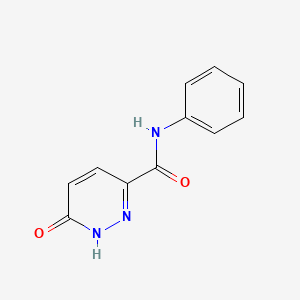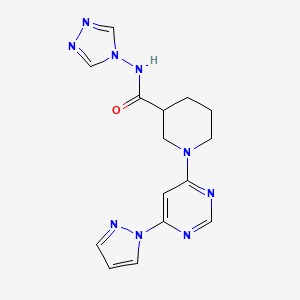
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have potent anti-tumor activity in preclinical studies.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Evaluation of Ureas and Their Analogs : Research has focused on synthesizing various N,N'-disubstituted ureas and their analogs, containing polycyclic fragments. These compounds show promise as inhibitors of human soluble epoxide hydrolase, indicating potential therapeutic applications (Danilov, Burmistrov, Rasskazova, & Butov, 2020).
Urea-Fluoride Interactions : Studies on the nature of urea-fluoride interaction reveal insights into hydrogen bonding and proton transfer processes, which are crucial for understanding the chemical behavior of fluorinated ureas (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Potential Applications in Therapeutic and Material Sciences
Antidepressant Properties : The investigation into unsymmetrical ureas as serotonin reuptake inhibitors with antagonistic activities on serotonin receptors hints at potential antidepressant applications. These findings open up avenues for developing more efficient treatments for depression (Matzen, Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
Inhibition of Met Kinase Superfamily : The discovery of compounds that selectively inhibit the Met kinase superfamily, demonstrating in vivo efficacy against tumor models, suggests potential anticancer applications. This highlights the therapeutic relevance of fluorinated ureas in oncology (Schroeder, An, Cai, Chen, Clark, Cornelius, Dai, Gullo-Brown, Gupta, Henley, Hunt, Jeyaseelan, Kamath, Kim, Lippy, Lombardo, Manne, Oppenheimer, Sack, Schmidt, Shen, Stefanski, Tokarski, Trainor, Wautlet, Wei, Williams, Yingru Zhang, Yueping Zhang, Fargnoli, & Borzilleri, 2009).
特性
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(7-8-16-5-3-2-4-6-16)23-21(27)24-18-13-20(26)25(14-18)19-11-9-17(22)10-12-19/h2-6,9-12,15,18H,7-8,13-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGWYUIYRPJUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

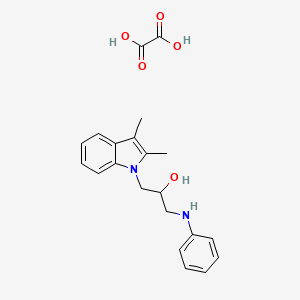
![3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2992992.png)
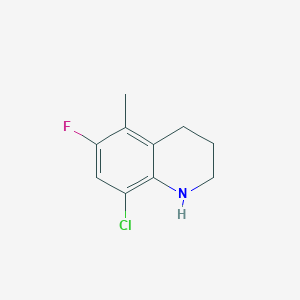

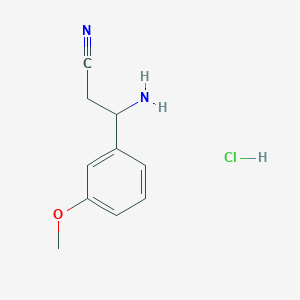
![Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2992998.png)

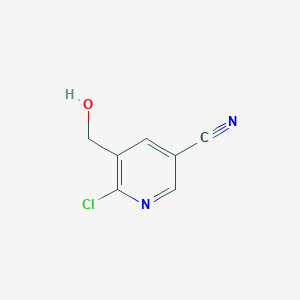
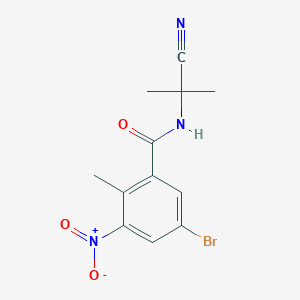
![5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2993004.png)
